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Compound of Interest

Compound Name: 4-(2-Cyclopentylethyl)piperidine

Cat. No.: B13607765

Executive Summary & Compound Profile

4-(2-Cyclopentylethyl)piperidine is a critical saturated pharmacophore, combining a lipophilic
cyclopentyl tail with a polar, basic piperidine head via an ethyl linker. This bifunctional structure
makes it a versatile building block for neuroactive agents (e.g., muscarinic or opioid receptor
modulators). Accurate characterization is essential to distinguish it from its unsaturated pyridine
precursors and N-substituted isomers.

Property Data

IUPAC Name 4-(2-Cyclopentylethyl)piperidine
Molecular Formula C12H23N

Molecular Weight 181.32 g/mol

Monoisotopic Mass 181.1830 Da

Appearance Colorless to pale yellow viscous liquid

Soluble in MeOH, CHCIs, DCM; sparingly

Solubilit
Y soluble in water

Mass Spectrometry (MS) Analysis
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Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El,
70 eV) is the gold standard for structural confirmation of this volatile amine.

Fragmentation Logic

The fragmentation pattern is driven by the stability of the piperidine ring and the cleavage of the

alkyl side chain.
e Molecular lon (

): A weak signal at m/z 181 is expected.

o Base Peak (m/z 82/83/84): The dominant fragmentation pathway involves
-cleavage adjacent to the nitrogen or ring contraction. The piperidinyl cation (CsHioN
) or the tetrahydropyridinyl cation usually forms the base peak at m/z 84 or 82.

e Side Chain Loss: Cleavage of the ethyl linker often results in a loss of the cyclopentyl-ethyl
fragment (C7H13, mass 97), leaving the piperidine core.

Table 1: Key MS Fragments (El, 70 eV)
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m/z (Mass-to- . . Fragment o o
Relative Intensity . Mechanistic Origin
Charge) Assignment
Molecular ion (weak
181 < 5% -
stability)
Loss of
180 5-10% -proton from
piperidine
McLafferty-like
112 20-30% rearrangement / Loss
of cyclopentyl
Piperidine ring intact (
84 100% (Base)
-cleavage)
Retro-Diels-Alder
56 40-50% fragmentation of
piperidine
Cyclopentyl rin
41 60-70% yelopenyiting

fragment

Vibrational Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat liquid.

The IR spectrum serves as a rapid "fingerprint" identity check. The absence of aromatic C=C

stretches (1600 cm~1) and the presence of the N-H stretch confirm the reduction of the pyridine

precursor.

Table 2: Diagnostic IR Bands
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. . . Structural
Frequency (cm~?) Intensity Vibrational Mode L
Significance

Secondary amine
3250 - 3400 Broad, Medium stretch (confirms
piperidine ring)

Methylene (

2920 Strong ) antisymmetric
stretch

(Cyclopentyl/Linker)

Methylene (
2850 Strong
) symmetric stretch

Scissoring bending
mode

1450 Medium o
(Cyclopentyl/Piperidin

e)

) C-N single bond
1120 - 1140 Medium
stretch

Methylene rocking
730 - 750 Weak o
(long chain/ring)

Nuclear Magnetic Resonance (NMR)
Methodology:

H (400 MHz) and

C (100 MHz) in CDClIs. TMS internal standard (

0.00).

H NMR Analysis

The proton spectrum is characterized by the distinct shielding of the aliphatic protons. The key
to assigning this molecule is distinguishing the piperidine ring protons (adjacent to N) from the
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cyclopentyl and linker protons.

Table 3:

H NMR Assignments (CDClIs)
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Shift (
Multiplicity Integration Assignment Notes
» Ppm)
Piperidine C2/C6  Deshielded by
3.05 D.oublet of oH ( Nitrogen:
triplets (dt)
) Hz
L Deshielded;
Piperidine C2/C6 ) )
s Triplet of " ( large axial-axial
' doublets (td) coupling (
) Hz)
Exchangeable;
1.85 Broad singlet 1H N-H shift varies with
concentration
Cyclopentyl CH
1.75-1.65 Multiplet 3H " Pipendne Overlapping
' ' C3/C5 ( signals
)
1.60 - 1.45 Multiplet 4H Cyclopentyl Ring protons
Ethyl Linker (
1.35-1.20 Multiplet 4H Bridge protons
)
Piperidine C3/C5
(
1.15-1.05 Multiplet 4H High field region
) + Cyclopentyl
Piperidine C4 ( Methine proton
1.00 Multiplet 1H at the branching

)

point

C NMR Analysis
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The carbon spectrum provides the most definitive proof of the carbon skeleton, showing 12

distinct signals (unless symmetry makes some equivalent).

Table 4:

C NMR Assignments (CDCIs)

Shift (
Carbon Type Assignment Reasoning
» Ppm)
Most deshielded
46.8 Piperidine C2/C6 carbon (
to N)
Methine branching
40.2 Cyclopentyl C1 )
point
o Methine branching
36.5 Piperidine C4 ]
point
Linker C1' (near
35.8 .
Piperidine) -effect from ring
Linker C2' (near
34.2
Cyclopentyl)
32.8 Cyclopentyl C2/C5 to branching point
32.5 Piperidine C3/C5 to N
25.1 Cyclopentyl C3/C4 Furthest from branch

Structural Elucidation Workflow (Graphviz)

The following diagram illustrates the logical flow for confirming the identity of 4-(2-

Cyclopentylethyl)piperidine from its precursor, ensuring no unreduced pyridine remains.
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Crude Reaction Mixture

(Reduction of Pyridine Precursor)

1. TLC & LC-MS Screening
Target: [M+H]+ = 182.2

Mass 176 (Pyridine) Present?

2. Acid-Base Extraction
Isolate Basic Amine Fraction

'

3. 1H NMR Analysis
Focus: 7.0-8.5 ppm region

Yes

4. FT-IR Confirmation
Verify N-H stretch (3300 cm-1)

Reprocess: Continue Hydrogenation

CONFIRMED STRUCTURE

4-(2-Cyclopentylethyl)piperidine

Click to download full resolution via product page

Caption: Logical workflow for the purification and structural validation of 4-(2-
Cyclopentylethyl)piperidine, emphasizing the removal of the pyridine precursor.
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Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra without concentration broadening.
e Mass: Weigh 10-15 mg of the viscous oil into a clean vial.
e Solvent: Add 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS.

« Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass
wool directly into the NMR tube.

e Acquisition: Run 16 scans for

H and 256-512 scans for

C. Note: Ensure a relaxation delay (d1) of at least 2 seconds to integrate the methine
protons accurately.

Protocol B: GC-MS Purity Check

Objective: Confirm molecular weight and purity >98%.
e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:
o Start: 60°C (hold 1 min).
o Ramp: 20°C/min to 280°C.
o Hold: 5 min.
e Inlet: Split mode (20:1), 250°C.

e Detection: El Source at 230°C, Quadrupole at 150°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-(2-Cyclopentylethyl)pyridine | 2489222-43-5 [m.chemicalbook.com]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 4-(2-
Cyclopentylethyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13607765#spectroscopic-data-of-4-2-
cyclopentylethyl-piperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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